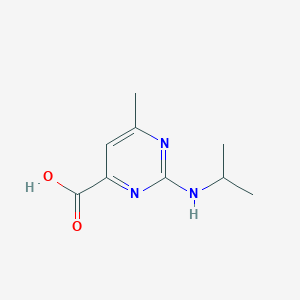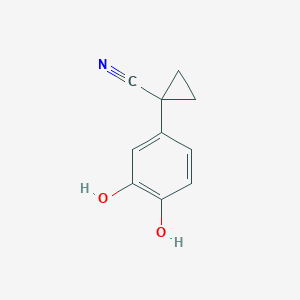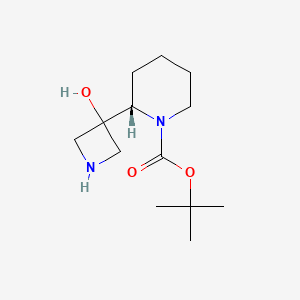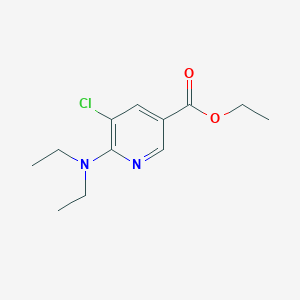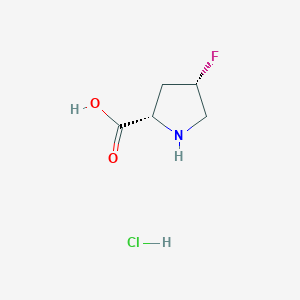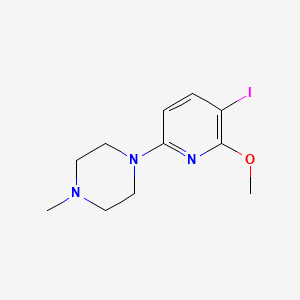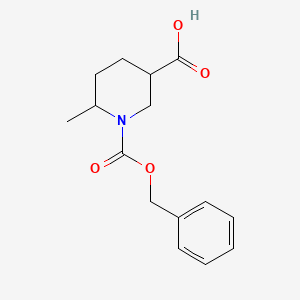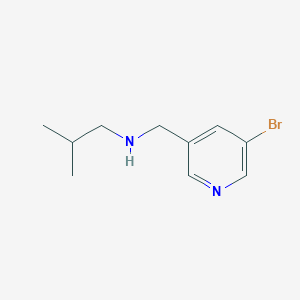
N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine
Descripción general
Descripción
“N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine” is a chemical compound. It is related to the compound “N-((5-bromopyridin-3-yl)methyl)ethanamine dihydrochloride”, which has a molecular weight of 288.01 . Another related compound is “N-((5-bromopyridin-3-yl)methyl)-2-methoxyethanamine” with a molecular weight of 245.12 .
Molecular Structure Analysis
The InChI code for “N-((5-bromopyridin-3-yl)methyl)ethanamine dihydrochloride” is1S/C8H11BrN2.2ClH/c1-2-10-4-7-3-8(9)6-11-5-7;;/h3,5-6,10H,2,4H2,1H3;2*1H . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
“N-((5-bromopyridin-3-yl)methyl)ethanamine dihydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere .Aplicaciones Científicas De Investigación
Mechanisms of Intramolecular Amination : A study by Loones et al. (2007) examined the mechanism of intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines. This research is relevant for understanding the chemical behavior and potential applications of related compounds, including N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine (Loones et al., 2007).
Palladium-Catalyzed Amination : Ji et al. (2003) reported on the selective amination of polyhalopyridines catalyzed by a palladium-Xantphos complex. This research provides insights into the synthesis processes that may be applicable to N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine (Ji et al., 2003).
Synthesis and Bioactivities of Pyrazole Derivatives : Titi et al. (2020) explored the synthesis and characterization of pyrazole derivatives, including a focus on antitumor, antifungal, and antibacterial pharmacophore sites. The methodologies and findings could be relevant to the synthesis and potential applications of N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine (Titi et al., 2020).
Copper-Catalyzed Amination : Lang et al. (2001) discussed the amination of aryl halides using copper catalysis. The method developed in this study could potentially be applied in the synthesis or modification of N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine (Lang et al., 2001).
Synthesis of Pyridine-Based Derivatives : Ahmad et al. (2017) described the efficient synthesis of novel pyridine-based derivatives through palladium-catalyzed Suzuki cross-coupling reactions. The study includes density functional theory studies and biological activities of these derivatives, which could be related to the applications of N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine (Ahmad et al., 2017).
Cholinesterase and Monoamine Oxidase Dual Inhibitor : Bautista-Aguilera et al. (2014) identified N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine as a new cholinesterase and monoamine oxidase dual inhibitor. This research suggests potential pharmacological applications for structurally related compounds (Bautista-Aguilera et al., 2014).
Synthesis of N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine : Fleck et al. (2003) developed a process for the preparation of this compound, which is an intermediate in antibiotic development. Similar methodologies could be relevant to N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine (Fleck et al., 2003).
Safety And Hazards
The compound “N-((5-bromopyridin-3-yl)methyl)ethanamine dihydrochloride” has several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(5-bromopyridin-3-yl)methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2/c1-8(2)4-12-5-9-3-10(11)7-13-6-9/h3,6-8,12H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDFVPRWHBSIGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734086 | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-bromopyridin-3-yl)methyl)-2-methylpropan-1-amine | |
CAS RN |
1183244-40-7 | |
| Record name | N-[(5-Bromopyridin-3-yl)methyl]-2-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-3,4-dihydro-4-oxo-spiro[2H-1-benzopyran-2,3'-pyrrolidine]-1'-carboxylic acid 1,1-dimethylethyl ester](/img/structure/B1400749.png)
![4,4-Difluoro-6-azaspiro[2.5]octane hydrochloride](/img/structure/B1400752.png)


